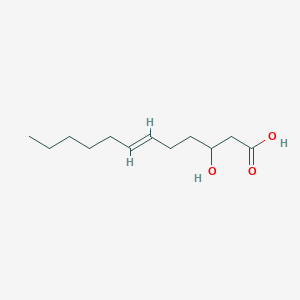

3-Hydroxy-6-dodecenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-hydroxydodec-6-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h6-7,11,13H,2-5,8-10H2,1H3,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZWZQDPYMZGMC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for 3 Hydroxy 6 Dodecenoic Acid and Analogs

Asymmetric Synthesis Approaches for 3-Hydroxy Fatty Acids

The asymmetric synthesis of 3-hydroxy fatty acids is a key area of research, as the stereochemistry of the hydroxyl group can significantly influence the biological activity of these molecules. Several powerful strategies have been developed to introduce this chirality in a controlled manner.

Organocatalytic Strategies for Enantiomeric Purity

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. wikipedia.org For the synthesis of 3-hydroxy fatty acids, organocatalytic approaches often involve the use of small chiral organic molecules to catalyze key bond-forming reactions with high enantioselectivity.

One prominent strategy involves the enantioselective α-functionalization of aldehydes or ketones. For instance, proline and its derivatives can catalyze aldol (B89426) reactions between an aldehyde and a ketone, leading to the formation of a β-hydroxy ketone with high enantiomeric excess. This intermediate can then be further elaborated to the desired 3-hydroxy fatty acid. nih.gov

A general and convenient methodology for the asymmetric synthesis of 3-hydroxy fatty acids utilizes an organocatalytic epoxidation of long-chain aldehydes as a key step. mdpi.com This approach, employing MacMillan's third-generation imidazolidinone organocatalyst, ensures the formation of terminal epoxides with high enantiomeric purity. Subsequent ring-opening of the epoxide with a suitable nucleophile, followed by oxidative cleavage of the resulting alkene, yields the target 3-hydroxy fatty acid. mdpi.com While not specifically detailed for 3-hydroxy-6-dodecenoic acid, this methodology is applicable to a range of long-chain aldehydes and could be adapted for its synthesis.

Table 1: Representative Organocatalytic Synthesis of a 3-Hydroxy Fatty Acid Analog

| Starting Material | Catalyst | Key Reaction | Product | Enantiomeric Excess (ee) |

| Decanal | (2S,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Epoxidation | (R)-3-Hydroxydodecanoic acid | >95% |

Note: This table presents data for a saturated analog to illustrate the effectiveness of the organocatalytic approach.

Stereoselective Reduction of β-Keto Esters

The stereoselective reduction of β-keto esters is a classic and effective method for preparing enantiomerically enriched β-hydroxy esters, which are direct precursors to 3-hydroxy fatty acids. This transformation can be achieved using various chiral reducing agents or biocatalytic systems.

Biocatalysis, particularly with baker's yeast (Saccharomyces cerevisiae), has been widely employed for the reduction of β-keto esters. nih.govresearchgate.net The enzymes within the yeast cells, primarily oxidoreductases, can exhibit high stereoselectivity, often favoring the formation of one enantiomer of the corresponding β-hydroxy ester. researchgate.net By genetically engineering baker's yeast, it is possible to alter the levels of specific reductase enzymes to improve the stereoselectivity of the reduction for a range of β-keto esters. nih.gov The resulting β-hydroxy ester can then be hydrolyzed to afford the desired 3-hydroxy fatty acid.

Table 2: Biocatalytic Reduction of a β-Keto Ester Analog

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

| Ethyl 3-oxododecanoate | Baker's Yeast (S. cerevisiae) | Ethyl (R)-3-hydroxydodecanoate | Moderate to high | >90% |

Note: This table provides representative data for a similar substrate to demonstrate the potential of biocatalytic reduction.

Aldol-Type Reactions and Reformatsky Reactions in Synthesis

Aldol-type reactions are fundamental carbon-carbon bond-forming reactions that can be adapted for the asymmetric synthesis of 3-hydroxy fatty acids. nih.gov These reactions involve the addition of an enolate to a carbonyl compound. By using chiral auxiliaries, catalysts, or substrates, the stereochemical outcome of the reaction can be controlled. A direct synthesis of α-hydroxycarboxylic acids can be achieved through an asymmetric aldol reaction, which can be adapted for β-hydroxy acids. nih.gov

The Reformatsky reaction provides another route to β-hydroxy esters. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent (a Reformatsky enolate), which then adds to an aldehyde or ketone. organic-chemistry.org The resulting β-hydroxy ester can be isolated after an acidic workup. While traditionally not an asymmetric reaction, modern variations have been developed that employ chiral ligands to induce enantioselectivity. This method is particularly useful for the synthesis of medium-chain β-hydroxy esters. organic-chemistry.org

Synthesis of Dodecenoic Acid Lactones and Related Derivatives

Lactones, which are cyclic esters, are important natural products and synthetic intermediates. The synthesis of dodecenoic acid lactones from this compound or related hydroxy acids involves intramolecular cyclization.

Intramolecular Esterification and Cyclization of γ-Hydroxy Acids

The most direct method for the synthesis of lactones from hydroxy acids is through intramolecular esterification, also known as lactonization. youtube.com This reaction involves the formation of an ester linkage between the carboxylic acid group and the hydroxyl group within the same molecule. The facility of this reaction is dependent on the distance between the reacting functional groups, with the formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings being particularly favorable.

For a γ-hydroxy acid, the cyclization to a γ-lactone is often spontaneous or can be induced by heating or treatment with an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group. Subsequent elimination of a water molecule yields the lactone. youtube.com

Modern Catalytic Methods for Lactone Formation

While traditional methods of lactonization often require stoichiometric reagents or harsh conditions, modern catalytic methods offer milder and more efficient alternatives. These methods can also provide greater control over selectivity.

Biocatalytic methods, for example, can be used for the synthesis of lactones. nih.gov Enzymes such as lipases can catalyze the intramolecular esterification of hydroxy acids with high selectivity. Another biocatalytic approach involves the Baeyer–Villiger oxidation of cyclic ketones, which can be a powerful method for producing lactones. nih.gov

Transition metal catalysis has also been applied to lactone synthesis. For instance, C-H activation strategies catalyzed by transition metals can enable the direct functionalization of unactivated C-H bonds to form lactones. acs.org These methods offer novel and efficient routes to complex lactone structures from simple starting materials. Catalytic asymmetric methods for the formation of δ-lactones from unsaturated acyl halides have also been developed, utilizing chiral catalysts to control the stereochemistry of the final product. nih.gov

Metabolic Roles and Associated Enzymatic Mechanisms of Hydroxy Dodecenoic Acids

Integration into Fatty Acid Metabolic Pathways

3-Hydroxy-6-dodecenoic acid, as a hydroxy fatty acid, is integrated into the central pathways of lipid metabolism, primarily through processes that prepare it for energy production or molecular synthesis. Its structure, featuring both a hydroxyl group and a double bond, necessitates specialized enzymatic machinery for its complete catabolism. The initial and crucial step for its entry into metabolic pathways is its activation to a thioester with coenzyme A (CoA). creative-proteomics.comnih.govcreative-proteomics.com This activation, catalyzed by acyl-CoA synthetases, renders the fatty acid metabolically active, allowing it to be transported and recognized by the enzymes of the beta-oxidation pathway. creative-proteomics.comyoutube.com

The degradation of this compound occurs via the beta-oxidation spiral, but its structure requires deviations from the canonical pathway for saturated fatty acids. wikipedia.org Beta-oxidation systematically shortens the fatty acyl-CoA chain by two carbons per cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orgabcam.comyoutube.com

The presence of the double bond at carbon 6 (a Δ6 double bond) does not interfere with the initial cycles of beta-oxidation. However, after two rounds of oxidation, the double bond is shifted to the Δ2 position. The standard beta-oxidation enzyme, enoyl-CoA hydratase, which adds water across a trans-Δ2 double bond, cannot act on the resulting cis-Δ2 configuration. nih.gov Therefore, an auxiliary enzyme, an enoyl-CoA isomerase, is required to convert the cis-Δ2 double bond into the trans-Δ2 isomer, which can then proceed through the standard pathway.

Furthermore, the stereochemistry of the hydroxyl group at carbon 3 is critical. The beta-oxidation pathway specifically processes the S-isomer (or L-isomer) of 3-hydroxyacyl-CoA intermediates. nih.gov If this compound exists as the R-isomer, an enzyme known as a 3-hydroxyacyl-CoA epimerase is necessary to convert it to the S-isomer, allowing it to be recognized and oxidized by the subsequent enzyme, L-3-hydroxyacyl-CoA dehydrogenase. nih.gov

The metabolic fate of this compound is determined by the interplay between its synthesis and degradation, governed by the cell's energetic state.

Biosynthesis: 3-hydroxy fatty acids are natural intermediates in the fatty acid synthesis pathway. They can also be formed by the hydration of an unsaturated fatty acid's double bond.

Degradation: The primary route for the degradation of this compound is the modified beta-oxidation pathway, as detailed above. mdpi.com This catabolic process is upregulated during periods of high energy demand, such as fasting or exercise, to generate acetyl-CoA for the citric acid cycle and subsequent ATP production. creative-proteomics.com

The balance between these pathways is tightly regulated. When energy is abundant, the fatty acid can be channeled towards anabolic pathways, such as incorporation into complex lipids like triglycerides for storage. creative-proteomics.com Conversely, when energy is required, it is directed towards catabolism through beta-oxidation. This ensures that cellular energy needs are met efficiently while managing lipid stores.

Key Enzyme Systems Catalyzing Hydroxy Dodecenoic Acid Transformations

The metabolism of this compound relies on several key enzyme systems that exhibit remarkable specificity and depend on essential cofactors for their function.

Fatty acid hydroxylating enzymes introduce hydroxyl groups onto the acyl chain with high precision. This specificity is categorized as:

Regioselectivity: This refers to the specific carbon atom on the fatty acid chain where the hydroxyl group is added. Enzymes like cytochrome P450 monooxygenases can introduce hydroxyl groups at various positions, including the terminal (ω) or sub-terminal (ω-1, ω-2) carbons. researchgate.netresearchgate.net Other enzymes are specific for the alpha (C2) or beta (C3) positions. researchgate.netmdpi.com

Stereospecificity: This refers to the specific three-dimensional orientation of the added hydroxyl group, creating either an (R)- or (S)-enantiomer. For instance, fatty acid 2-hydroxylase (FA2H) is known to be stereospecific, producing only the (R)-enantiomer of 2-hydroxy fatty acids. mdpi.comsemanticscholar.orgnih.govnih.gov In the context of beta-oxidation, the hydration of the double bond by enoyl-CoA hydratase is also stereospecific, forming only the L-isomer (S-isomer) of 3-hydroxyacyl-CoA. wikipedia.org

Table 1: Specificity of Key Fatty Acid Hydroxylating and Processing Enzymes

| Enzyme Class | Position of Action (Regioselectivity) | Stereochemical Outcome (Stereospecificity) | Example |

|---|---|---|---|

| Fatty Acid 2-Hydroxylase (FA2H) | C2 (α-position) | Produces (R)-enantiomers | Biosynthesis of 2-hydroxy sphingolipids semanticscholar.orgnih.govnih.gov |

| Cytochrome P450 (ω-hydroxylases) | Terminal (ω) or sub-terminal carbons | Varies with specific enzyme | Production of ω-hydroxy fatty acids researchgate.net |

| Enoyl-CoA Hydratase | C3 (β-position) via hydration of Δ2-double bond | Produces L- (or S-) enantiomer | Standard step in beta-oxidation wikipedia.orgnih.gov |

| 3-Hydroxyacyl-CoA Epimerase | C3 (β-position) | Interconverts (R)- and (S)-enantiomers | Auxiliary step in beta-oxidation of certain fatty acids nih.gov |

The enzymes that transform this compound are dependent on specific cofactors to carry out their catalytic functions. The oxidation step in the beta-oxidation pathway, which converts the 3-hydroxyacyl-CoA intermediate to 3-ketoacyl-CoA, is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase. wikipedia.orgebi.ac.uk This enzyme explicitly requires NAD+ (Nicotinamide adenine dinucleotide) as an oxidizing agent, which is reduced to NADH in the process. wikipedia.orgyoutube.comebi.ac.uk

The continuous operation of beta-oxidation is contingent on the regeneration of NAD+ from NADH. This is primarily accomplished by the mitochondrial electron transport chain, where NADH donates its electrons, leading to the production of ATP. abcam.com This coupling ensures that the rate of fatty acid oxidation is matched with the cell's demand for energy.

Other hydroxylating enzymes, such as certain cytochrome P450s, utilize NAD(P)H as a cofactor to provide the reducing equivalents needed to incorporate an oxygen atom from molecular oxygen (O2) into the fatty acid chain. researchgate.net The availability and ratio of these cofactors (NAD+/NADH and NADP+/NADPH) are critical regulatory points in cellular metabolism. nih.gov

Before any fatty acid, including this compound, can be metabolized, it must first be "activated." This activation is a crucial priming step catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. creative-proteomics.comnih.govwikipedia.org The reaction involves the formation of a high-energy thioester bond between the carboxyl group of the fatty acid and the sulfhydryl group of coenzyme A. wikipedia.orgoup.com

This process is energetically unfavorable and is driven by the hydrolysis of ATP to AMP (adenosine monophosphate) and pyrophosphate (PPi). creative-proteomics.comyoutube.com The subsequent hydrolysis of pyrophosphate provides an additional thermodynamic pull, ensuring the reaction proceeds to completion. Once activated to its acyl-CoA form (3-hydroxy-6-dodecenoyl-CoA), the molecule is committed to entering cellular metabolic pathways, such as beta-oxidation or lipid synthesis. nih.govcreative-proteomics.com Acyl-CoA synthetases exhibit varying specificities for fatty acids of different chain lengths and structures, ensuring efficient processing of a wide range of lipid molecules. oup.com

Table 2: Activation of this compound

| Substrate | Enzyme | Cofactors | Product |

|---|

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetyl-CoA |

| Acyl-CoA |

| 3-hydroxyacyl-CoA |

| 3-ketoacyl-CoA |

| cis-Δ2-Enoyl-CoA |

| trans-Δ2-Enoyl-CoA |

| NADH |

| FADH2 |

| NAD+ |

| NAD(P)H |

| ATP |

| AMP |

| Coenzyme A |

| Pyrophosphate |

Mechanism of Action in Biological Systems at a Molecular Level

A thorough review of scientific literature and biochemical databases reveals no specific information on the mechanism of action of this compound at a molecular level. While the general roles of fatty acids in energy metabolism and as signaling molecules are well understood, the specific interactions and effects of this particular unsaturated 3-hydroxy fatty acid have not been documented.

Research into the molecular mechanisms of other, more common, 3-hydroxy fatty acids has shown that they can influence cellular processes. For example, some long-chain 3-hydroxy fatty acids have been observed to act as uncouplers of oxidative phosphorylation in mitochondria, affecting cellular energy production. However, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

The presence of the hydroxyl group at the third carbon and the double bond at the sixth position would confer specific chemical properties to the molecule, influencing its shape, polarity, and potential to interact with proteins and other cellular components. However, without dedicated studies, any discussion of its mechanism of action would be purely speculative.

Therefore, this section remains to be written, pending future scientific discovery.

Data Tables

Due to the lack of available data, no data tables can be generated for the metabolic roles, enzymatic mechanisms, or mechanism of action of this compound.

Biological Functions and Ecological Significance of Hydroxy Dodecenoic Acids Excluding Human Clinical Applications

Role as Microbial Metabolites and Their Biological Activity

3-Hydroxy-6-dodecenoic acid is a member of the medium-chain-length 3-hydroxyalkanoic acids (mcl-3HAs), a class of molecules produced by various microorganisms. While specific studies focusing solely on the 6-dodecenoic isomer are limited, research on related compounds provides insight into its likely role as a microbial metabolite. Bacteria, particularly species of Pseudomonas and Lactobacillus, are known producers of 3-hydroxy fatty acids. For instance, recombinant Pseudomonas putida has been engineered to produce 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO). oup.com Similarly, various (R)-3-hydroxycarboxylic acids have been efficiently produced from polyhydroxyalkanoates (PHAs) accumulated by Pseudomonas putida GPo1. acs.org

Lactic acid bacteria, such as Lactobacillus plantarum, have been shown to produce a range of 3-hydroxy fatty acids, including the closely related isomer 3-hydroxy-5-cis-dodecenoic acid. asm.orgnih.gov These compounds are typically excreted into the culture medium during bacterial growth. The production of these metabolites is often associated with the bacteria's metabolic activities, including fatty acid β-oxidation and de novo synthesis pathways. nih.gov The biological activity of these microbial metabolites is diverse and significant in microbial ecology.

Antimicrobial and Antifungal Activities in Microorganism Interactions

While direct antimicrobial and antifungal data for this compound is not extensively documented, the activities of its isomers and related 3-hydroxy fatty acids suggest its potential role in microbial competition. A study on Lactobacillus plantarum MiLAB 14 identified 3-hydroxy-5-cis-dodecenoic acid as one of four antifungal 3-hydroxy fatty acids produced by the bacterium. asm.org These compounds exhibited inhibitory activity against various molds and yeasts, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 μg/mL. asm.orgnih.gov

The proposed mechanism for the antifungal action of these fatty acids involves their detergent-like properties, which can disrupt the structure and integrity of fungal cell membranes. nih.gov This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. nih.gov The broad-spectrum antifungal activity of these compounds suggests that this compound may also contribute to the ability of its producing organism to outcompete other microorganisms in its environment.

Below is a table summarizing the antifungal activity of a mixture of 3-hydroxy fatty acids produced by Lactobacillus plantarum MiLAB 14, which includes an isomer of the target compound.

| Target Organism | Type | MIC Range (µg/mL) |

| Aspergillus fumigatus | Mold | 25 - 100 |

| Penicillium roqueforti | Mold | 10 - 50 |

| Rhodotorula mucilaginosa | Yeast | 10 - 50 |

| Debaryomyces hansenii | Yeast | 10 - 50 |

Functions in Chemical Communication and Signaling in Model Organisms

The role of this compound in chemical communication is an area of ongoing research. However, studies on related molecules point to potential functions in pheromonal signaling and receptor agonism.

Pheromonal Roles in Insect Systems

While no direct evidence links this compound to insect pheromones, unsaturated fatty acid derivatives are common components of insect chemical communication systems. For example, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol has been identified as a trail-following pheromone in the termite species Microcerotermes exiguus. scielo.sa.cr The structural similarity of this compound to such compounds suggests a potential, though unconfirmed, role in insect signaling.

Agonism of G Protein-Coupled Receptors (e.g., GPR84) in Cellular Models

Research has shown that medium-chain fatty acids with hydroxyl groups can act as agonists for G protein-coupled receptor 84 (GPR84). nih.gov Specifically, 3-hydroxydodecanoic acid (3-OH-C12), a saturated analogue of this compound, has been demonstrated to activate GPR84. nih.gov This activation can trigger downstream signaling cascades, leading to cellular responses such as chemotaxis in polymorphonuclear leukocytes (PMNs) and macrophages. nih.gov GPR84 is considered a proinflammatory receptor, and its activation by ligands like 3-OH-C12 can amplify inflammatory responses. nih.gov Given these findings, it is plausible that this compound could also function as a ligand for GPR84, although this requires direct experimental verification.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT pathway) in Animal Models

The activation of receptors like GPR84 can lead to the modulation of intracellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of many cellular processes, including cell growth, survival, and metabolism. nih.gov While there is no direct evidence of this compound modulating the PI3K/AKT pathway, the activation of GPR84 by related molecules suggests a potential indirect link. Dysregulation of the PI3K/AKT pathway is implicated in various diseases, and its modulation by microbial metabolites is an area of active investigation. nih.gov

Utilization as Biochemical Building Blocks for Biopolymers and Complex Molecules

3-Hydroxyalkanoic acids are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. nih.gov These biopolymers have gained significant attention as sustainable alternatives to conventional plastics. The specific properties of a PHA polymer are determined by the length and functional groups of its constituent 3-hydroxyalkanoic acid monomers.

While the direct incorporation of this compound into PHAs has not been extensively detailed, bacteria such as Pseudomonas putida are known to produce medium-chain-length PHAs composed of 3-hydroxy fatty acids with 6 to 12 carbons. nih.gov The presence of a double bond in this compound could impart unique properties to a PHA polymer, such as altered thermal characteristics and increased flexibility. Furthermore, 3-hydroxy fatty acids and their derivatives are valuable chiral building blocks for the synthesis of complex organic molecules and pharmaceuticals. acs.org

Advanced Analytical Methodologies for the Study of 3 Hydroxy 6 Dodecenoic Acid

Chromatographic Separation and Characterization Techniques

Chromatography is the cornerstone for the isolation and analysis of 3-hydroxy-6-dodecenoic acid. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the requisite sensitivity and specificity for both qualitative and quantitative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including 3-hydroxy-fatty acids. nih.gov Due to the low volatility of this compound, a chemical derivatization step is essential prior to GC-MS analysis to convert the non-volatile acid into a volatile species. science.gov This process typically involves the esterification of the carboxylic acid group and the silylation of the hydroxyl group. Common derivatizing agents include N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for creating silyl (B83357) ethers, which are thermally stable and produce characteristic mass spectra. nih.gov

For robust quantification, stable isotope dilution methods are frequently employed. nih.gov This involves spiking the sample with a known amount of an isotopically labeled internal standard of this compound. The ratio of the analyte to the internal standard is then measured, allowing for highly accurate and precise quantification that corrects for variations in sample preparation and instrument response. researchgate.net

Electron impact (EI) is a common ionization technique used in GC-MS analysis. The resulting mass spectrum of the derivatized this compound will exhibit characteristic fragment ions that are used for its unambiguous identification. The fragmentation pattern allows for the confirmation of the molecular weight and key structural features, such as the position of the hydroxyl group. nih.gov A new GC-MS method has been developed for locating the double bond in monounsaturated 3-hydroxyalkenoic acids, involving methanolysis, acetylation, and dimethyldisulfide (DMDS) addition, which yields characteristic fragments for unambiguous determination. nih.gov

| Parameter | Typical Condition | Purpose |

| Derivatization | Methylation (e.g., HCl-methanol) followed by silylation (e.g., MTBSTFA) | Increases volatility and thermal stability for GC analysis. |

| GC Column | Capillary column (e.g., BPX-5 or similar nonpolar phase) | Separates the derivatized analyte from other matrix components. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Generates reproducible fragmentation patterns for identification. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode for high-sensitivity quantification; Full Scan for identification. |

| Quantification | Stable Isotope Dilution | Provides high accuracy by correcting for analyte loss during sample prep. nih.gov |

High-Performance Liquid Chromatography (HPLC) and HPLC-tandem MS for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC-MS, with the significant advantage that derivatization is often not required. thermofisher.com This simplifies sample preparation and avoids potential degradation of the analyte at the high temperatures used in GC. thermofisher.com Reversed-phase HPLC is the most common mode for fatty acid analysis.

When coupled with tandem mass spectrometry (HPLC-MS/MS), the technique provides exceptional sensitivity and selectivity, making it ideal for quantitative profiling of 3-hydroxy fatty acids in biological samples. mdpi.com Electrospray ionization (ESI) is typically used to generate ions in the source, which are then subjected to collision-induced dissociation (CID) to produce specific fragment ions for identification and quantification.

| Parameter | Typical Condition | Purpose |

| HPLC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) | Separates the analyte based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a modifier (e.g., formic acid) | Elutes compounds with varying polarities from the column. |

| Detector | Tandem Mass Spectrometer (MS/MS) or Charged Aerosol Detector (CAD) | Provides sensitive and specific detection and quantification. thermofisher.com |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode | Efficiently ionizes the carboxylic acid for MS analysis. |

| MS/MS Transition | Selected Reaction Monitoring (SRM) | Monitors a specific precursor-to-product ion transition for high selectivity. |

Multidimensional Gas Chromatography for Chiral Evaluation and Enantiodistribution

The 3-hydroxy group in this compound is located at a chiral center (C-3), meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Multidimensional gas chromatography (MDGC) is a high-resolution technique ideally suited for the separation and analysis of such chiral compounds in complex mixtures. nih.govresearchgate.net

Enantioselective MDGC (enantio-MDGC) is the method of choice for determining the enantiodistribution (the ratio of enantiomers). researchgate.net In a typical heart-cutting MDGC setup, the sample is first injected onto a primary, non-chiral column. A specific portion (the "heart-cut") of the eluent containing the target analyte is then selectively transferred to a second, chiral column for the separation of the enantiomers. researchgate.net This approach provides extremely high resolution by removing interfering compounds from the matrix on the first column before the challenging chiral separation on the second. Comprehensive two-dimensional gas chromatography (GCxGC) can also be used, offering even greater separation power for highly complex samples. chromatographyonline.com

Spectroscopic Approaches for Structural and Stereochemical Elucidation

Spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound and for determining its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. researchgate.net Both one-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to unambiguously assign the structure of this compound.

The 1H NMR spectrum provides information on the chemical environment of each proton. Key signals for this compound include a multiplet around 4.0 ppm corresponding to the proton on the carbon bearing the hydroxyl group (H-3), signals in the olefinic region (around 5.4 ppm) for the protons of the double bond (H-6 and H-7), and two distinct signals for the diastereotopic protons adjacent to the carbonyl group (H-2). aocs.org

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical nature. Characteristic signals include the carbonyl carbon (C-1) at approximately 175-180 ppm, the carbon atom attached to the hydroxyl group (C-3) around 68 ppm, and the two sp2-hybridized carbons of the double bond (C-6 and C-7) in the 125-135 ppm region. scielo.br

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H | H-2 | ~2.4 - 2.5 | Two doublets of doublets (diastereotopic protons) |

| ¹H | H-3 | ~3.9 - 4.1 | Multiplet (proton on hydroxyl-bearing carbon) aocs.org |

| ¹H | H-6, H-7 | ~5.3 - 5.5 | Multiplets (olefinic protons) |

| ¹³C | C-1 | ~175 - 180 | Carbonyl carbon of the carboxylic acid |

| ¹³C | C-3 | ~65 - 70 | Carbon bearing the hydroxyl group |

| ¹³C | C-6, C-7 | ~125 - 135 | Olefinic carbons |

Note: Expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration (R or S) of chiral molecules like this compound. mtoz-biolabs.com This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

To determine the absolute configuration, the experimental CD spectrum of the isolated compound is recorded. This spectrum is then compared to the theoretical CD spectrum calculated for one of the enantiomers (e.g., the (R)-enantiomer) using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). nih.gov A match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms that the isolated compound has the (R)-configuration. Conversely, if the experimental spectrum is a mirror image of the calculated spectrum, the compound has the (S)-configuration. This comparison provides a non-ambiguous assignment of the stereochemistry at the C-3 center. mtoz-biolabs.comnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Molecular Mass Determination

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a sensitive technique used to determine the molecular mass of analytes by creating gas-phase ions from a liquid solution. For the analysis of this compound, ESI-MS provides precise molecular weight information, which is fundamental for its identification and characterization.

In a typical ESI-MS analysis, a solution of this compound is introduced into the mass spectrometer. The carboxylic acid functional group of the molecule can be easily ionized. In negative ion mode, the molecule readily loses a proton (H+) to form a deprotonated molecule, [M-H]⁻. In positive ion mode, it can accept a proton to form a protonated molecule, [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions. Given that the charge (z) is typically 1, the measured m/z value directly corresponds to the mass of the ion, allowing for the calculation of the neutral molecule's molecular mass.

The molecular formula of this compound is C₁₂H₂₂O₃. nih.gov Based on this formula, the theoretical monoisotopic mass can be calculated, and the ions expected in ESI-MS can be predicted.

Table 1: Molecular Properties and Expected ESI-MS Ions for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₃ | nih.gov |

| Molar Mass | 214.30 g/mol | nih.gov |

| Monoisotopic Mass | 214.1569 Da | nih.gov |

| Expected Ion (Negative Mode) | [M-H]⁻ | |

| Expected m/z (Negative Mode) | 213.1496 | |

| Expected Ion (Positive Mode) | [M+H]⁺ |

This technique is often coupled with liquid chromatography (LC) for the separation of this compound from complex mixtures before mass analysis, a method known as LC-ESI-MS. nih.govmdpi.com

Quantitative Analysis Methods

Stable-Isotope Dilution Gas Chromatography-Mass Spectrometry

Stable-isotope dilution coupled with gas chromatography-mass spectrometry (GC-MS) is a highly accurate and precise method for the quantitative analysis of 3-hydroxy fatty acids, including this compound. nih.gov This method is considered a gold standard for quantification because it uses a stable, non-radioactive isotope-labeled version of the analyte as an internal standard. This standard behaves almost identically to the target analyte during sample preparation and analysis, correcting for any loss that may occur. lipidmaps.org

The general workflow for this quantitative analysis involves several key steps:

Sample Preparation and Extraction : The sample (e.g., plasma, cell culture media) is spiked with a known amount of a stable-isotope labeled 3-hydroxy-dodecenoic acid internal standard. The fatty acids are then extracted from the sample matrix, often using a liquid-liquid extraction with a solvent like ethyl acetate. lipidmaps.org

Derivatization : Because this compound is not sufficiently volatile for GC analysis, its polar carboxyl and hydroxyl groups must be chemically modified in a process called derivatization. A common approach is silylation, using reagents such as N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS). This process converts the acid to its volatile trimethylsilyl (B98337) (TMS) ester and the hydroxyl group to its TMS ether. lipidmaps.org

GC-MS Analysis : The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode, where it is set to detect only specific ions characteristic of the derivatized analyte and its internal standard. lipidmaps.org

Quantification : The amount of native this compound in the original sample is calculated by comparing the peak area of its characteristic ion to the peak area of the characteristic ion from the known amount of the added internal standard. lipidmaps.org

Table 2: Key Parameters in Stable-Isotope Dilution GC-MS for 3-Hydroxy Fatty Acids

| Parameter | Description | Example/Reference |

|---|---|---|

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C). | nih.govlipidmaps.org |

| Derivatization Reagent | Converts the analyte into a volatile form suitable for GC. | N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). lipidmaps.org |

| Ionization Method | Electron Impact (EI) ionization is commonly used in GC-MS. | nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. | lipidmaps.org |

| Quantification Ions | Specific fragment ions for the native analyte and the isotope-labeled standard are monitored. | For a generic 3-hydroxy fatty acid TMS derivative, a characteristic fragment ion is m/z 233. lipidmaps.org |

This methodology allows for the reliable quantification of this compound in various biological and environmental samples, providing valuable data for clinical diagnostics and research. mdpi.comnih.gov

Future Research Directions and Biotechnological Potential of 3 Hydroxy 6 Dodecenoic Acid

Elucidation of Undiscovered Biosynthetic Pathways and Novel Enzymes

Currently, there is no detailed, elucidated biosynthetic pathway specifically for 3-Hydroxy-6-dodecenoic acid. However, its production is known to occur as a monomeric unit within a PHA copolymer synthesized by the Arctic bacterium Pseudomonas sp. B14-6. This bacterium, when cultivated on various carbon sources, produces a copolymer with a high proportion of medium-chain-length monomers, including 3-hydroxydodecenoic acid (3HdDe). mdpi.com The biosynthesis of mcl-PHAs is generally linked to fatty acid metabolism, either through the β-oxidation pathway when fatty acids are supplied as a carbon source, or via de novo fatty acid synthesis from unrelated carbon sources like sugars. mdpi.comnih.gov In the case of Pseudomonas sp. B14-6, which produces 3HdDe from fructose, the de novo fatty acid synthesis pathway is the likely origin. mdpi.com This pathway would involve the synthesis of unsaturated fatty acids, which are then channeled towards PHA production.

Future research should focus on identifying the specific desaturase enzymes that introduce the double bond at the 6th position of the dodecanoyl-ACP (acyl carrier protein) intermediate. The oxygen-independent pathway of unsaturated fatty acid synthesis in bacteria is a key area to investigate, as it involves the isomerization of a trans double bond intermediate during fatty acid elongation. nih.govresearchgate.net

A significant avenue for future research is the characterization of the PHA synthase enzymes from Pseudomonas sp. B14-6. This strain possesses two distinct PHA production-related gene clusters, which include four PHA synthase genes. mdpi.com The substrate specificity of these synthases will be crucial in determining their capacity to incorporate this compound and other unsaturated monomers. Understanding the structure and function of these novel enzymes could pave the way for their heterologous expression in more industrially amenable microbial hosts.

Table 1: PHA Synthase Genes in Pseudomonas sp. B14-6

| Gene Cluster | Associated PHA Synthase Genes | Probable Monomer Specificity |

|---|---|---|

| Cluster 1 | phaC2 | Short-chain-length (scl) PHAs |

| Cluster 2 | phaC3, phaC4 | Medium-chain-length (mcl) PHAs |

Data derived from genomic analysis of Pseudomonas sp. B14-6. mdpi.com

Development of Advanced Bioproduction Platforms for Scalable Synthesis

The development of robust and efficient bioproduction platforms is essential for the scalable synthesis of this compound, likely as a component of a functionalized PHA. The native producer, Pseudomonas sp. B14-6, provides a starting point, having been shown to accumulate up to 34.6% of its cell dry weight as PHA when grown on fructose. mdpi.com However, wild-type organisms are often not optimized for industrial-scale production.

Metabolic engineering of well-characterized platform organisms like Escherichia coli and Pseudomonas putida represents a promising strategy. This would involve the heterologous expression of the key biosynthetic genes, including the specific PHA synthases from Pseudomonas sp. B14-6 and potentially a specific fatty acid desaturase. nih.gov Further engineering could involve knocking out competing metabolic pathways to increase the carbon flux towards the desired product. For instance, deleting genes involved in the β-oxidation pathway can prevent the degradation of fatty acid intermediates, thereby increasing their availability for PHA synthesis. nih.govnih.gov

Optimization of fermentation conditions, including carbon source feeding strategies, nutrient limitation, and cultivation parameters like temperature and pH, will be critical for maximizing the yield and productivity of PHAs containing this compound. mdpi.com The use of inexpensive and renewable feedstocks, such as crude glycerol from biodiesel production or lignocellulosic hydrolysates, is also a key consideration for developing an economically viable bioprocess. mdpi.com

Table 2: Monomer Composition of PHA from Pseudomonas sp. B14-6

| Monomer | Abbreviation | Molar Percentage (%) |

|---|---|---|

| 3-hydroxybutyrate | 3HB | 6.0 |

| 3-hydroxyhexanoate | 3HHx | 8.5 |

| 3-hydroxyoctanoate | 3HO | 39.8 |

| 3-hydroxydecanoate | 3HD | 33.6 |

| 3-hydroxydodecenoic acid | 3HdDe | 5.6 |

| 3-hydroxydodecanoic acid | 3HdD | 6.5 |

| 3-hydroxytetradecanoic acid | 3HtD | 0.1 |

This data represents the composition of the PHA polymer produced by Pseudomonas sp. B14-6 under specific culture conditions. mdpi.com

Deeper Exploration of Ecological Roles and Inter-species Signaling Mechanisms

The ecological roles of this compound are currently unknown. As a component of intracellular PHA granules, its primary function is likely as a carbon and energy storage material for the producing organism, Pseudomonas sp. B14-6. mdpi.com The accumulation of PHAs is a common survival strategy for many bacteria, allowing them to endure periods of nutrient limitation. mdpi.com The presence of unsaturated monomers like this compound may influence the physical properties of the storage granules, potentially affecting their mobilization and utilization by the cell.

An intriguing area for future research is the potential role of this compound, or its derivatives, in inter-species signaling. Fatty acids and their derivatives are known to act as signaling molecules in various microbial communication systems, such as quorum sensing. researchgate.netstjude.org For instance, diffusible signal factors (DSFs), which are a family of cis-2-unsaturated fatty acids, are involved in regulating virulence and biofilm formation in several pathogenic bacteria. researchgate.netmdpi.com While there is no direct evidence for this compound acting as a signaling molecule, its structure as an unsaturated fatty acid warrants investigation into its potential to influence the behavior of other microorganisms in its environment. Research could explore whether the extracellular release of this compound affects biofilm formation, motility, or gene expression in other bacterial species co-existing in the Arctic soil environment from which Pseudomonas sp. B14-6 was isolated.

Innovative Applications in Material Science and Specialty Chemical Synthesis

The presence of a double bond in the side chain of this compound opens up a wide range of possibilities for creating functionalized materials with tailored properties. When incorporated into a PHA polymer, this double bond can serve as a reactive site for chemical modifications, such as cross-linking, grafting, and other derivatizations. mdpi.com

In material science, the vulcanization of unsaturated PHAs can lead to the formation of bio-based elastomers with improved mechanical properties, such as increased tensile strength and elongation at break. mdpi.com This could lead to the development of novel biodegradable rubbers for various applications. Furthermore, the double bond can be used to attach other functional molecules, thereby altering the surface properties of the material, for example, to improve biocompatibility for medical applications or to introduce antimicrobial properties for packaging materials. The PHA produced by Pseudomonas sp. B14-6, which contains 3-hydroxydodecenoic acid, exhibits a low melting temperature and low crystallinity, suggesting its potential use in applications requiring flexible and sticky polymers. mdpi.com

In the realm of specialty chemical synthesis, this compound can be considered a valuable chiral building block. Following its release from the PHA polymer, this optically active molecule can be used as a precursor for the synthesis of fine chemicals, such as pharmaceuticals, pheromones, and flavor compounds. nih.gov The combination of a hydroxyl group, a carboxylic acid, and a reactive double bond in a single molecule makes it a versatile synthon for organic chemistry.

Q & A

Basic Research Questions

Q. What established synthesis methods exist for 3-Hydroxy-6-dodecenoic acid, and how do their efficiencies compare?

- Methodological Answer : Synthesis typically involves β-oxidation pathways or chemical esterification. For hydroxy acids, Larodan AB's protocols for 3-hydroxyoctanoic acid (C8H16O3) suggest using controlled esterification with anhydrous conditions to minimize side reactions . Efficiency comparisons require yield optimization via gas chromatography (GC) or high-performance liquid chromatography (HPLC), as described in PubChem's analytical workflows for structurally similar compounds .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. For example, 3-hydroxyoctanoic acid’s structure was confirmed via H-NMR (δ 1.2–2.5 ppm for alkyl chains) and electrospray ionization MS (ESI-MS) . Infrared (IR) spectroscopy can identify hydroxyl and carboxyl functional groups (e.g., peaks near 2500–3300 cm) .

Q. What biological activities or metabolic roles are associated with this compound in current literature?

- Methodological Answer : Hydroxy acids often participate in lipid metabolism or microbial pathways. For 3-hydroxynonanoic acid (C9H18O3), studies suggest roles in bacterial quorum sensing, validated via gene knockout models and LC-MS metabolic profiling . Similar methodologies can be adapted for this compound, focusing on enzymatic assays and transcriptomic analysis .

Advanced Research Questions

Q. What experimental challenges arise in maintaining this compound’s stability during long-term studies, and how can they be mitigated?

- Methodological Answer : Instability under heat/moisture is common. ALADDIN’s SDS for 4-Hydroxy-3-methoxyphenylacetic acid recommends storage at –20°C in inert atmospheres and avoidance of strong oxidizers . Stability assays (e.g., accelerated degradation studies via thermogravimetric analysis) can identify optimal storage conditions .

Q. How should researchers address contradictions in reported bioactivity data for this compound across experimental models?

- Methodological Answer : Systematic meta-analyses of dose-response curves and species-specific receptor affinities are critical. For example, discrepancies in IL-6 bioactivity were resolved using standardized cell lines (e.g., HEK293) and nanobody-based inhibition assays . Cross-model validation via in silico docking (e.g., AutoDock Vina) may clarify mechanistic inconsistencies .

Q. What advanced chromatographic methods are recommended for separating cis/trans isomers of this compound in complex mixtures?

- Methodological Answer : Chiral stationary-phase HPLC or ultra-performance convergence chromatography (UPC) with sub-2μm particles achieves isomer resolution. For dodecenoic acid derivatives, methods using C18 columns and isopropanol/hexane gradients (e.g., 70:30 v/v) show baseline separation . Coupling with circular dichroism (CD) detectors enhances stereochemical confirmation .

Methodological Considerations from Evidence

- Safety Protocols : Use nitrile gloves and fume hoods during synthesis, as per Larodan AB’s guidelines for non-hazardous hydroxy acids .

- Data Reporting : Follow analytical chemistry reporting standards (e.g., PubChem’s metadata templates) to ensure reproducibility .

- Contradiction Resolution : Apply virtual ethnography or artifact analysis to contextualize data practices, as proposed in educational research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.